methyl (2Z)-[2-[(3,4-dimethylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate
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Overview
Description
METHYL 2-[(5Z)-2-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(5Z)-2-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE typically involves the reaction of 3,4-dimethylaniline with a thiazole precursor under specific conditions. The process often includes the use of reagents such as methyl chloroacetate and a base like triethylamine. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(5Z)-2-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Various electrophiles and nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
METHYL 2-[(5Z)-2-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of METHYL 2-[(5Z)-2-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
Thiazole derivatives: Compounds with similar thiazole ring structures, such as thiazole-4-carboxylic acid and thiazole-2-amine.
Imidazole derivatives: Compounds with imidazole rings, such as imidazole-4-carboxylic acid and imidazole-2-thione
Uniqueness
METHYL 2-[(5Z)-2-[(3,4-DIMETHYLPHENYL)AMINO]-4-OXO-4,5-DIHYDRO-1,3-THIAZOL-5-YLIDENE]ACETATE is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C14H14N2O3S |
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Molecular Weight |
290.34 g/mol |
IUPAC Name |
methyl (2Z)-2-[2-(3,4-dimethylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]acetate |
InChI |
InChI=1S/C14H14N2O3S/c1-8-4-5-10(6-9(8)2)15-14-16-13(18)11(20-14)7-12(17)19-3/h4-7H,1-3H3,(H,15,16,18)/b11-7- |
InChI Key |
KFAVTDOSAUSJRK-XFFZJAGNSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)/C(=C/C(=O)OC)/S2)C |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C2NC(=O)C(=CC(=O)OC)S2)C |
Origin of Product |
United States |
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